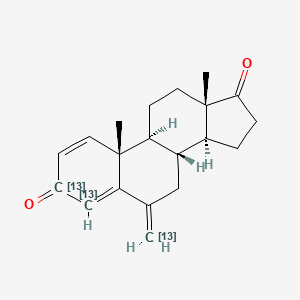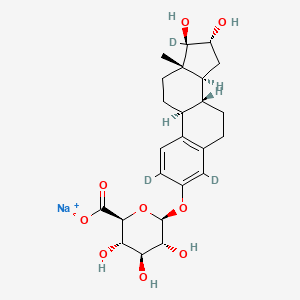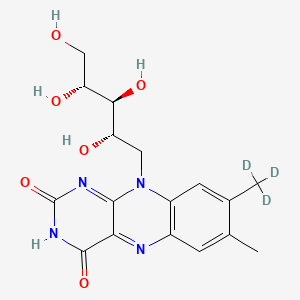
Hippuric acid-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hippuric acid-d2 is a deuterated form of hippuric acid, where two hydrogen atoms are replaced by deuterium. Hippuric acid itself is a carboxylic acid and organic compound found in urine, formed from the combination of benzoic acid and glycine. The deuterated form is often used in scientific research to study metabolic pathways and as an internal standard in mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hippuric acid-d2 involves the acylation of glycine-d2 with benzoyl chloride. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, followed by acidification to form the acid. The reaction conditions are as follows:
Reactants: Glycine-d2 and benzoyl chloride.
Base: Sodium hydroxide.
Solvent: Water or an organic solvent like dichloromethane.
Temperature: Room temperature to slightly elevated temperatures.
Acidification: Hydrochloric acid is used to acidify the reaction mixture.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of glycine-d2 and benzoyl chloride.
Continuous Stirring: Ensuring thorough mixing of reactants.
Controlled Temperature: Maintaining optimal reaction temperatures.
Purification: Using techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Hippuric acid-d2 undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form benzoic acid and glycine-d2.
Reduction: Reduction reactions are less common but can yield benzyl alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like ammonia or amines in the presence of a catalyst.
Major Products
Oxidation: Benzoic acid and glycine-d2.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
Hippuric acid-d2 has numerous applications in scientific research:
Mechanism of Action
Hippuric acid-d2 exerts its effects through its metabolic conversion in the body. The primary pathway involves the conjugation of benzoic acid with glycine-d2 to form this compound. This process occurs in the liver and kidneys and is facilitated by enzymes such as glycine N-acyltransferase . The compound is then excreted in the urine, making it a useful biomarker for studying metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Hippuric Acid: The non-deuterated form, commonly found in urine.
Benzoic Acid: A precursor in the synthesis of hippuric acid.
Glycine: An amino acid involved in the formation of hippuric acid.
Uniqueness
Hippuric acid-d2 is unique due to the presence of deuterium atoms, which makes it particularly useful in mass spectrometry as an internal standard. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis .
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
181.18 g/mol |
IUPAC Name |
2-benzamido-2,2-dideuterioacetic acid |
InChI |
InChI=1S/C9H9NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)/i6D2 |
InChI Key |
QIAFMBKCNZACKA-NCYHJHSESA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)NC(=O)C1=CC=CC=C1 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid](/img/structure/B12409830.png)

